Welcome to the BenchChem Online Store!
molecular formula C21H26FNO4 B017189 Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate CAS No. 132008-67-4

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate

Cat. No. B017189
M. Wt: 375.4 g/mol
InChI Key: OMMWXFJGQQAQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04950675

Procedure details

A mixture of 152 g (1.05 mole) 4-methyl-3-oxopentanic acid methyl ester, 56 ml (1.05 mole) 4-fluoro benzaldehyde and 40 ml conc. ammonium hydroxide was heated to reflux in 200 ml methanol for 48 hours. The reaction mixture was then concentrated in vacuo, the viscous residue was dissolved in 500 ml ethylether and washed with saturated sodium bisulfite. The organic layer was dried over magnesium sulfate, filtered and evaporated to yield 202 g of the Step 1 title product. Analysis for C21H26FNO4. calc; C, 67.18; H, 6.98; N, 3,73. Found: C, 67.40; H, 7.48; N, 3.88.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5](=O)[CH:6]([CH3:8])[CH3:7].[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.[OH-:20].[NH4+:21]>CO>[C:3]([C:4]1[CH:16]([C:15]2[CH:18]=[CH:19][C:12]([F:11])=[CH:13][CH:14]=2)[C:4]([C:3]([O:2][CH3:1])=[O:20])=[C:5]([CH:6]([CH3:8])[CH3:7])[NH:21][C:5]=1[CH:6]([CH3:8])[CH3:7])([O:2][CH3:1])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
COC(CC(C(C)C)=O)=O
Name
Quantity
56 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the viscous residue was dissolved in 500 ml ethylether
WASH
Type
WASH
Details
washed with saturated sodium bisulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=C(NC(=C(C1C1=CC=C(C=C1)F)C(=O)OC)C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.